2-溴-1-(3-甲基-1-苯并呋喃-2-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

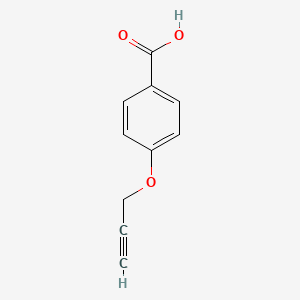

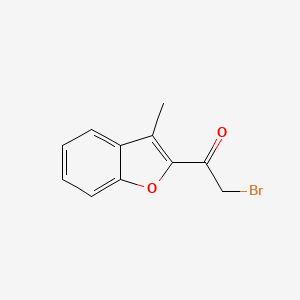

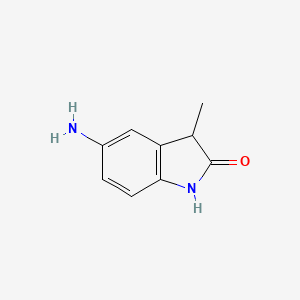

2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone, also known as 2-Bromo-1-benzofuran-3-methylethanone, is an organic compound with a molecular formula of C10H9BrO. It is a colorless solid that is insoluble in water, but soluble in organic solvents. It is widely used in organic synthesis and has been studied for its potential medical applications.

科学研究应用

衍生物的合成和生物活性

1-(6-溴-3-甲基-1,3-噻唑并[3,2-a]苯并咪唑-2-基)乙酮 (2) 被合成,其结构通过单晶 X 射线衍射确定。制备了含有 1,3-噻唑、1,4-苯并噻嗪、喹喔啉或咪唑并[1,2-a]吡啶部分的各种衍生物,对巨噬细胞和 T 淋巴细胞表现出有效的免疫抑制和免疫刺激活性。一些衍生物还显示出对 LPS 刺激的 NO 生成具有显着的抑制作用,并对各种癌细胞具有细胞毒性 (Abdel‐Aziz et al., 2011)。

衍生物的合成和还原

从相应的 2-(2-甲酰苯氧基)烷酸开始,合成了苯并呋喃环的 5 位具有卤素或硝基的 novel 衍生物。使用氢化铝锂还原相应的乙酮,获得了高产率的含溴或氯的乙醇。还实现了对氨基化合物的选择性催化还原 (Kwiecień & Szychowska, 2006)。

聚合物合成和性质

合成、表征和聚合了一种含有苯并呋喃侧基的新型甲基丙烯酸酯单体。合成的聚合物表现出 137°C 的玻璃化转变温度,并研究了其热降解动力学,揭示了分解过程与随机成核、F1 机制一致 (Koca et al., 2012)。

生物和药理应用

抗惊厥和抗炎活性

用各种试剂处理 2-溴乙酰苯并呋喃,得到具有抗惊厥和抗炎活性的衍生物,其作用机制是选择性 COX-2 抑制剂 (Dawood et al., 2006)。

绿色合成和生物催化

乳酸杆菌 paracasei BD87E6 被用作生物催化剂,以高立体选择性将 1-(苯并呋喃-2-基)乙酮生物还原为 (S)-1-(苯并呋喃-2-基)乙醇。该工艺展示了可扩展和绿色生产对映纯芳香醇的潜力,对映纯芳香醇是天然产物和手性药物的宝贵手性构件 (Şahin, 2019)。

光物理研究和新型化合物的合成

报道了在钯催化下 3-溴-2H-香豆素转化为 3-(苯并呋喃-2-基)-2H-香豆素的有趣转化,涉及一步中多种转化和键的形成。还研究了所有合成化合物的物理性质 (Galvani et al., 2017)。

未来方向

Benzofuran compounds, including “2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring their potential uses in medical applications and developing efficient synthesis methods.

作用机制

Target of Action

Similar benzofuran derivatives have been found to interact with tubulin, a protein that plays a crucial role in cell division .

Mode of Action

It’s known that benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .

Biochemical Pathways

Benzofuran derivatives have been shown to induce apoptosis in certain cell lines, suggesting they may affect pathways related to cell survival and death .

Result of Action

Similar benzofuran derivatives have been shown to have pro-oxidative effects and increase reactive oxygen species in cancer cells, especially at 12 h incubation .

生化分析

Biochemical Properties

2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with various biomolecules, including proteins and enzymes, to modulate their activity. For instance, it has been shown to inhibit the activity of tubulin, a protein that is crucial for cell division . This interaction leads to the disruption of microtubule formation, which is essential for mitosis and other cellular processes .

Cellular Effects

The effects of 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound induces apoptosis in leukemia cells, such as K562 and MOLT-4 cells . It also affects the generation of reactive oxygen species (ROS) and the secretion of interleukin-6 (IL-6), which are critical factors in cellular stress responses and inflammation .

Molecular Mechanism

At the molecular level, 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone exerts its effects through several mechanisms. It binds to tubulin, inhibiting its polymerization and thus preventing the formation of microtubules . This inhibition leads to cell cycle arrest and apoptosis. Additionally, the compound can modulate the levels of ROS and IL-6, further influencing cellular functions and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone change over time. The compound is relatively stable at room temperature, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in various cell lines

Dosage Effects in Animal Models

The effects of 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse reactions .

Metabolic Pathways

2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of various metabolites, which can have downstream effects on cellular functions and overall metabolism .

Transport and Distribution

Within cells and tissues, 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and efficacy in targeting specific cellular processes .

Subcellular Localization

The subcellular localization of 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its molecular targets effectively and exert its biochemical effects .

属性

IUPAC Name |

2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2/c1-7-8-4-2-3-5-10(8)14-11(7)9(13)6-12/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQIYMVMYGFMFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397271 |

Source

|

| Record name | 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67382-14-3 |

Source

|

| Record name | 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-N-[(2Z)-1-methylazepan-2-ylidene]benzene-1-sulfonamide](/img/structure/B1274259.png)